molecular formula C7H7NO B015908 Benzaldehyde oxime CAS No. 622-31-1

Benzaldehyde oxime

Cat. No. B015908
CAS RN: 622-31-1
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Description

Synthesis Analysis

Benzaldehyde oxime can be synthesized through several methods. One common approach involves using Iron(III) Chloride as a catalyst in an ethanol/water solvent, resulting in high yields of benzaldehyde oxime (Zhang Hong-ping, 2012).

Molecular Structure Analysis

The gas-phase structure of (E)-benzaldehyde oxime has been determined through techniques such as gas-phase electron diffraction, microwave spectroscopy, and quantum-chemical calculations, revealing a planar conformation for the molecule (N. Kuze et al., 2010).

Chemical Reactions and Properties

Benzaldehyde oxime undergoes various chemical reactions, leading to the formation of different products under specific conditions. For instance, the photosensitized reactions of benzaldehyde oximes can lead to the formation of aldehydes and nitriles through electron-transfer mechanisms or hydrogen atom transfer mechanisms depending on the oxidation potential of the oximes (H. J. D. de Lijser et al., 2006).

Physical Properties Analysis

The thermal hazard and safety relief studies of benzaldehyde oxime indicate it is an important pharmaceutical and agrochemical intermediate that releases a significant amount of heat under runaway conditions, with a low initial decomposition temperature, highlighting the need for proper temperature control during production and storage (Jiping Deng et al., 2017).

Chemical Properties Analysis

The oxidation of benzaldehyde oxime in various reactions demonstrates its chemical versatility. For example, metalloporphyrins catalyze the efficient aerobic oxidation of oximes to carbonyl compounds, highlighting the potential mechanistic pathways involved in these oxidation processes (Xiantai Zhou et al., 2010).

Scientific Research Applications

Synthesis of Oximes

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzaldehyde oxime is used in the synthesis of oximes, which are highly crystalline and efficient for characterisation and purification of carbonyl compounds .
  • Methods of Application : The reaction of hydroxylamine hydrochloride with a number of aldehydes and ketones under microwave irradiation and solventless ‘dry’ condition gives oximes in excellent yield .
  • Results : The reaction of benzaldehyde and hydroxylamine hydrochloride in dry media coupled with microwave irradiation produced the oxime in excellent yield .

Beckmann Rearrangement

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide .
  • Methods of Application : This rearrangement is catalyzed by nickel salts or photocatalyzed by BODIPY .
  • Results : The outcome of this rearrangement is the formation of benzamide .

Dehydration to Benzonitrile

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzaldehyde oxime can be dehydrated to yield benzonitrile .
  • Methods of Application : The specific methods of dehydration are not mentioned in the source .
  • Results : The result of this dehydration process is the formation of benzonitrile .

Hydrolysis to Benzaldehyde

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzaldehyde oxime can be hydrolyzed to regenerate benzaldehyde .
  • Methods of Application : The specific methods of hydrolysis are not mentioned in the source .
  • Results : The result of this hydrolysis process is the regeneration of benzaldehyde .

Production of Caprolactam

  • Scientific Field : Industrial Chemistry
  • Application Summary : In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .
  • Methods of Application : The specific methods of production are not mentioned in the source .
  • Results : The result of this process is the production of Caprolactam, a precursor for Nylon 6 .

Antifungal Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Oxime ethers, which can be derived from oximes like Benzaldehyde oxime, have been found to have satisfactory antifungal effects .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The result of this application is the antifungal effect of the oxime ethers .

Synthesis of Benzohydroximoyl Chloride

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzaldehyde oxime reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride, in which chlorine replaces hydrogen on the carbon attached to the nitrogen in benzaldehyde oxime .
  • Methods of Application : The specific methods of synthesis are not mentioned in the source .
  • Results : The result of this reaction is the formation of benzohydroximoyl chloride .

Flavoring Agent

  • Scientific Field : Food Industry
  • Application Summary : Benzaldehyde, which can be regenerated from Benzaldehyde oxime, is used as a flavoring agent in the food industry to create fruity, nutty, spicy flavors or in imitation almond extract .
  • Methods of Application : It is added to drinks, chewing gum, cakes, other baked goods and other products .
  • Results : The result of this application is the enhancement of flavor in various food products .

Rapid Bioconjugation to Disulfide-rich Peptides

  • Scientific Field : Biochemistry
  • Application Summary : The oxime ligation, which involves the reaction of an aminooxy group with an electrophilic carbonyl group, is a valuable bioorthogonal conjugation reaction. It has been expanded to allow rapid bioconjugation to disulfide-rich peptides .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The result of this application is the production of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .

Antidote for Nerve Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compounds of oximes, such as Benzaldehyde oxime, are also used as antidotes which are used to serve as nerve agents .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The result of this application is the neutralization of nerve agents .

Safety And Hazards

Benzaldehyde oxime is a self-reactive substance and is prone to a highly exothermic runaway reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Research on Benzaldehyde oxime is ongoing, with recent studies focusing on its antioxidant activity and the role of halogen atoms in its mechanical properties . These studies might constitute a promising starting point for the development of new lipid peroxidation inhibitors useful for the prevention of oxidative damage .

properties

IUPAC Name

(NE)-N-benzylidenehydroxylamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+
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InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061313, DTXSID801031545
Record name Benzaldehyde, oxime
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Benzaldehyde oxime
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Vapor Pressure

0.0041 [mmHg]
Record name Benzaldehyde oxime
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Product Name

Benzaldehyde oxime

CAS RN

622-31-1, 932-90-1
Record name Benzaldoxime, (E)-
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Record name Benzaldehyde oxime
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Record name Syn-benzaldehyde oxime
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Synthesis routes and methods I

Procedure details

10.0 mmol of Benzaldehyde was dissolved in 30 ml of 30% solution of CH3OH and H2O, and added into a triangular flask equipped with magnetic stirrer. 10.0 mmol of hydroxylamine hydrochloride was added under stirring. After hydroxylamine hydrochloride was dissolved, 5.0 mmol of dry and porphyrized sodium carbonate was slowly added. The reaction was carried out at room temperature. After the completion of the reaction monitored by TLC, methanol was removed from the system under reduced pressure. 30 ml H2O and dichloromethane (3×30 ml) were added to extract the mixture. The organic layers were combined, and then dried over anhydrous sodium sulfate. The solvent was removed to afford a crude product of benzaldehyde oxime in 86.2% yield. The crude material was directly used in the next reaction without separation and purification.
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10 mmol
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Synthesis routes and methods II

Procedure details

Benzaldehyde (5.31 g, 50.0 mmol) was dissolved in ethanol (60 ml)-water (30 ml), and hydroxylamine hydrochloride (5.21 g, 1.5 Eq) and anhydrous sodium carbonate (Na2CO3, 3.97 g, 0.75 Eq) were added thereto at 0° C. When a large amount of solid was formed after about one minute, water-ethanol (1:1, 60 ml) was added, and the mixture was stirred for one hour. Saturated aqueous sodium chloride solution (100 ml) was added, and the mixture was extracted twice with ethyl acetate (300 ml). The extract was washed with 1.0 N aqueous sodium bicarbonate solution (NaHCO3, 100 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give the title compound (6.06 g, Yield 99%) as a white powder as a mixture of cis and trans.
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5.31 g
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5.21 g
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3.97 g
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60 mL
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30 mL
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100 mL
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water ethanol
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60 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

10.6 g of benzaldehyde, 7.0 g of hydroxylamine hydrochloride and 14.0 g of sodium carbonate were added to 200 ml of methanol and then stirred for 5 hours at normal temperature. The reaction mixture was filtered and then methanol was distilled off under reduced pressure from the filtrate to obtain 12.0 g (Yield 99%) of the title compound (III-1) as a white solid.
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10.6 g
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7 g
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14 g
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200 mL
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99%

Synthesis routes and methods IV

Procedure details

Also, by reaction of benzaldoxime with acetic anhydride benzaldoxime acetate is formed, which is then reduced, thus benzylamine being obtained with 91% (K. W. Rosenmund et al, Ber., 56 2258-2262 (1923)). These processes of reducing benzonitrile or benzaldoxime in the acetic anhydride solvent comprise isolating N-acetylbenzylamine and hydrolysing same to obtain benzylamine.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
J Deng, Y Yao, W Chen, S Wang, L Chen - Journal of Loss Prevention in …, 2017 - Elsevier
… Thermal hazards of benzaldehyde oxime were investigated by … The results showed that benzaldehyde oxime would suffer from … Benzaldehyde oxime could thus be classified as an …
SY Wang, AA Kossoy, YD Yao, LP Chen, WH Chen - Thermochimica Acta, 2017 - Elsevier
… Benzaldehyde oxime (BO) is a widely used material in the … In addition, more and more benzaldehyde oxime-based … Therefore, immense application value of benzaldehyde oxime-based …
XQ Zhao, WQ Wu, H Li, ZC Guo, WH Chen… - Process Safety and …, 2021 - Elsevier
… As a self-reactive substance, benzaldehyde oxime (BO) is prone to a highly exothermic runaway reaction and thermal hazard analysis and the reaction kinetics calculation of BO have …
B Jerslev - Acta Crystallographica Section C: Crystal Structure …, 1983 - scripts.iucr.org
… The crystal structure of the prototype of aromatic (E)-aldoximes,(E)-benzaldehyde oxime, was determined at low temperature in order to obtain reliable data for comparison with the …
Number of citations: 26 scripts.iucr.org
A Padwa, W Dent, PE Yeske - The Journal of Organic Chemistry, 1987 - ACS Publications
Reaction of the iminium salt derived from benzaldehyde oxime and (trimethylsilyl) methyl triflate with cesium fluoride in the presence of electron-dificient alkenes gives rise to …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
JW Zhang, WW Yang, LL Chen, P Chen… - Organic & …, 2019 - pubs.rsc.org
… ynone 1a with benzaldehyde oxime to determine the optimal … -bromoaryl ynone 1a with benzaldehyde oxime using 1.5 equiv. … : 0.3 mmol 1a, 0.3 mmol benzaldehyde oxime, and 2 equiv. …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
N Kuze, M Sato, K Maue, T Usami, T Sakaizumi… - Journal of molecular …, 1999 - Elsevier
… of benzaldehyde oxime in solution were identified by NMR study (1). The molecular structure of (E)-benzaldehyde oxime … Our interest was in the conformation of benzaldehyde oxime re…
H Tanaka, H Kuma, S Yamada - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… Acetaldehyde oxime and benzaldehyde oxime are … acetaldehyde oxime and benzaldehyde oxime were prepared fifty … Acetaldehyde oxime and benzaldehyde oxime were obtained …
Number of citations: 15 www.journal.csj.jp
M Calzadilla, A Malpica… - Journal of physical organic …, 1999 - Wiley Online Library
… ABSTRACT: Second-order rate constants for substituted benzaldehyde oxime formation increase linearly with the activity of hydrated protons over the pH range ca 2–7. Under these …
M Kurtoglu - Journal of the Serbian Chemical Society, 2010 - doiserbia.nb.rs
A new substituted salicylaldoxime ligand containing an azo (-N=N-) group, 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime (H3salox) (2), was synthesized by the reaction of 2,…
Number of citations: 11 doiserbia.nb.rs

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